molecular formula C16H20N4O2S B2626533 2-(1H-Imidazol-2-yl)-1-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine CAS No. 2111903-45-6

2-(1H-Imidazol-2-yl)-1-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine

Cat. No. B2626533
CAS RN: 2111903-45-6
M. Wt: 332.42
InChI Key: WRVBSCNEKSZPEX-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole compounds can be synthesized through a variety of methods. For example, the ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate was subjected to a series of heterocyclization reactions through its reaction with different chemical reagents .


Molecular Structure Analysis

The structure of imidazole compounds can be characterized via various spectroscopic techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy .


Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For instance, the 2-(1H-imidazol-2-yl)-phenol compound was found to exhibit excited state intramolecular proton transfer (ESIPT) behavior due to low potential barrier .


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazole compounds can vary widely. For example, 1,2-Bis(2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl)diazene dihydrochloride has a molecular weight of 323.27, a boiling point of 413.3°C at 760 mmHg, and a melting point of 188-193°C .

Mechanism of Action

The mechanism of action of imidazole compounds can vary widely depending on their structure and the specific biological target. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards of imidazole compounds can vary widely depending on their specific structure. For example, some imidazole compounds may be harmful if swallowed, cause skin irritation, or cause serious eye irritation .

Future Directions

Imidazole compounds have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research may focus on developing novel applications based on imidazole compounds and promoting new ratiometric fluorescence probes .

properties

IUPAC Name

2-(1H-imidazol-2-yl)-1-methyl-4-[(E)-2-phenylethenyl]sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-19-10-11-20(13-15(19)16-17-8-9-18-16)23(21,22)12-7-14-5-3-2-4-6-14/h2-9,12,15H,10-11,13H2,1H3,(H,17,18)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRVBSCNEKSZPEX-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1C2=NC=CN2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1C2=NC=CN2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-2-yl)-1-methyl-4-(2-phenylethenesulfonyl)piperazine

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